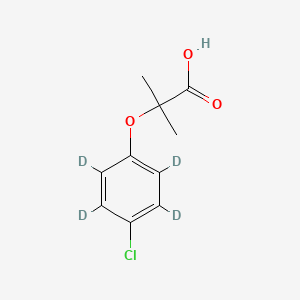

Acide clofibrate-d4

Vue d'ensemble

Description

L’acide clofibrate-d4 est un analogue marqué au deutérium de l’acide clofibrate, un composé connu pour son rôle de régulateur lipidique. L’acide clofibrate est le métabolite actif de plusieurs agents hypolipidémiants, notamment le clofibrate, l’étofibrate et l’étofyllinclofibrate. Il fonctionne comme un agoniste du récepteur alpha activé par les proliférateurs de peroxysomes (PPARα), présentant des effets hypolipidémiants. L’acide clofibrate est également utilisé comme herbicide .

Applications De Recherche Scientifique

Clofibric Acid-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Analytical Chemistry: Used as an internal standard for the quantification of Clofibric Acid in various samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Pharmacokinetics: Employed in studies to understand the metabolic and pharmacokinetic profiles of Clofibric Acid and its derivatives.

Environmental Science: Utilized in research on the environmental fate and biodegradation of Clofibric Acid, particularly in wastewater treatment studies

Mécanisme D'action

L’acide clofibrate-d4, comme son homologue non deutéré, agit comme un agoniste du récepteur alpha activé par les proliférateurs de peroxysomes (PPARα). Ce récepteur joue un rôle crucial dans le métabolisme lipidique en régulant l’expression des gènes impliqués dans l’oxydation des acides gras et le métabolisme des lipoprotéines. En activant le PPARα, l’this compound améliore la dégradation des triglycérides et réduit les niveaux de lipoprotéines de très basse densité (VLDL) et de lipoprotéines de basse densité (LDL) dans le sang .

Composés similaires :

Clofibrate : Le composé parent de l’acide clofibrate, utilisé comme agent hypolipidémiant.

Etofibrate : Un autre régulateur lipidique qui se métabolise en acide clofibrate.

Etofyllinclofibrate : Un composé présentant des effets hypolipidémiants similaires, qui se métabolise également en acide clofibrate

Unicité : L’this compound est unique en raison de son marquage au deutérium, qui présente des avantages distincts dans les études analytiques et pharmacocinétiques. La présence d’atomes de deutérium peut modifier les voies métaboliques et améliorer la stabilité du composé, ce qui en fait un outil précieux dans la recherche scientifique .

Analyse Biochimique

Biochemical Properties

Clofibric-d4 Acid interacts with various enzymes and proteins, particularly those involved in lipid metabolism. It is a PPARα agonist, exhibiting hypolipidemic effects . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, including those encoding for enzymes involved in fatty acid oxidation .

Cellular Effects

Clofibric-d4 Acid influences cell function by modulating lipid metabolism. By activating PPARα, it can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce serum cholesterol, phospholipid, and triglyceride levels .

Molecular Mechanism

The molecular mechanism of Clofibric-d4 Acid involves its binding to PPARα, acting as an agonist . This binding leads to the activation of PPARα, which in turn regulates the transcription of genes involved in lipid metabolism. This can result in changes in gene expression, enzyme activation or inhibition, and alterations in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, Clofibric-d4 Acid shows a high removal efficiency but a low mineralization rate within a 120-minute treatment . This suggests that the effects of Clofibric-d4 Acid can change over time, potentially due to its stability, degradation, or long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Clofibric-d4 Acid can vary with different dosages in animal models . For instance, dietary administration of Clofibric Acid (the non-deuterated form) at concentrations ranging from 0.067% to 0.22% has been shown to reduce serum cholesterol, phospholipid, and triglyceride levels in rats .

Metabolic Pathways

Clofibric-d4 Acid is involved in lipid metabolism pathways. It interacts with enzymes involved in these pathways, such as those involved in fatty acid oxidation . By activating PPARα, it can influence metabolic flux and metabolite levels .

Subcellular Localization

Given its role as a PPARα agonist, it is likely to be found in the nucleus where it can influence gene transcription .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide clofibrate-d4 est synthétisé en incorporant du deutérium dans l’acide clofibrate. Le processus implique la deutération des atomes d’hydrogène du composé. Cela peut être réalisé par différentes méthodes, notamment des réactions d’échange catalytique utilisant du gaz deutérium ou des solvants deutérés. Les conditions de réaction impliquent généralement des températures et des pressions élevées pour faciliter l’échange de l’hydrogène par le deutérium .

Méthodes de production industrielle : La production industrielle de l’this compound suit des principes similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs spécialisés et de catalyseurs pour garantir une deutération efficace. La pureté du produit final est cruciale et elle est souvent obtenue par plusieurs étapes de purification, notamment la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : L’acide clofibrate-d4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir l’this compound en alcools ou autres formes réduites.

Substitution : Le cycle aromatique de l’this compound peut subir des réactions de substitution électrophile, telles que l’halogénation ou la nitration.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes (chlore, brome) et les mélanges nitrants (acide nitrique et acide sulfurique) sont utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation produit généralement des acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de recherche scientifique

L’this compound est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Parmi les principales applications, on peut citer :

Chimie analytique : Utilisé comme étalon interne pour la quantification de l’acide clofibrate dans divers échantillons à l’aide de techniques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS).

Pharmacocinétique : Utilisé dans des études pour comprendre les profils métaboliques et pharmacocinétiques de l’acide clofibrate et de ses dérivés.

Sciences de l’environnement : Utilisé dans des recherches sur le devenir environnemental et la biodégradation de l’acide clofibrate, en particulier dans des études de traitement des eaux usées

Comparaison Avec Des Composés Similaires

Clofibrate: The parent compound of Clofibric Acid, used as a lipid-lowering agent.

Etofibrate: Another lipid regulator that metabolizes into Clofibric Acid.

Etofyllinclofibrate: A compound with similar hypolipidemic effects, also metabolizing into Clofibric Acid

Uniqueness: Clofibric Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .

Propriétés

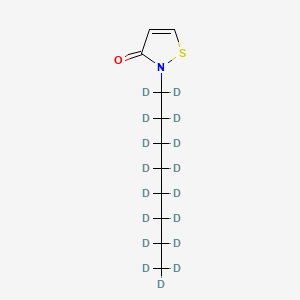

IUPAC Name |

2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCGAZHTZHNUAI-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724530 | |

| Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184991-14-7 | |

| Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

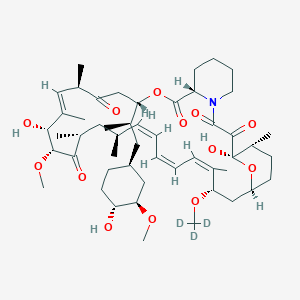

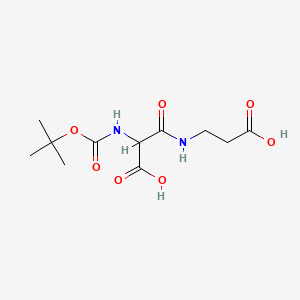

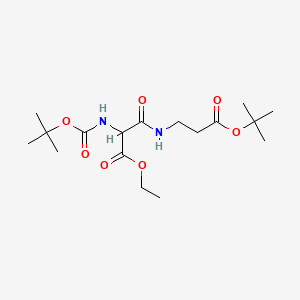

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate](/img/structure/B562909.png)